Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate
Description
Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate (CAS 19423-05-3) is an organic compound with the molecular formula C₁₇H₂₃NO₂. It features a partially unsaturated 3,6-dihydropyridine ring substituted with a phenyl group at the 4-position, linked to an ethyl butanoate moiety via a four-carbon chain . This compound is primarily utilized in medicinal chemistry research as a synthetic intermediate or scaffold for drug development, though specific biological targets remain underexplored in publicly available literature .
Properties
CAS No. |
819862-71-0 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl 4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butanoate |
InChI |
InChI=1S/C17H23NO2/c1-2-20-17(19)9-6-12-18-13-10-16(11-14-18)15-7-4-3-5-8-15/h3-5,7-8,10H,2,6,9,11-14H2,1H3 |
InChI Key |
DBYDLVLAMIGNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1CCC(=CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and may be catalyzed by acids or bases.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: Reduction reactions can further hydrogenate the dihydropyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the ester group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative, while reduction may produce a fully hydrogenated compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a calcium channel blocker, which can affect muscle contraction and neurotransmitter release.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to effects on muscle contraction and neurotransmitter release. The specific pathways involved may include the inhibition of calcium influx into cells.
Comparison with Similar Compounds
Key Observations:
Core Ring Systems :
- The target compound’s 3,6-dihydropyridine ring allows conjugation and redox activity, contrasting with the fully saturated piperidine in derivatives, which enhances steric hindrance and metabolic stability .
- The indole -containing analog () shares the dihydropyridine core but replaces phenyl with an indol-3-yl group, mimicking tryptamine-derived neurotransmitters for enhanced SERT binding .
Substituent Effects: Phenyl vs. Indole: The phenyl group in the target compound contributes to lipophilicity, while the indole moiety in derivatives enables π-π stacking and hydrogen bonding with biological targets . Ester Chain Length: The ethyl butanoate chain (four carbons) balances solubility and lipophilicity, whereas derivatives vary from methyl (C1) to nonanoate (C9), modulating logP values for specific industrial applications .
Research Findings and Pharmacological Comparisons
- SERT Ligands (): The indole-dihydropyridine hybrid (Compound 4, Figure 1) demonstrated nanomolar affinity for SERT due to its indole moiety, which mimics endogenous serotonin.
- Piperidine Derivatives () : The 2,2,6,6-tetramethylpiperidin-4-yl esters exhibit enhanced radical scavenging activity due to steric protection of the amine group, making them superior antioxidants compared to dihydropyridine-based compounds .
- Synthetic Utility : The target compound’s dihydropyridine core is amenable to further functionalization (e.g., hydrogenation to piperidine or introduction of biotin tags), as seen in ’s biotin-PEG5000-SVA conjugation strategy .
Biological Activity
Ethyl 4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.
Molecular Information:
- Molecular Formula: C17H19N3O2
- Molecular Weight: 295.35 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CCOC(=O)C(C)C1=CC=C(C=C1)N2CCC(C2)=C
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the following steps:
- Formation of the Dihydropyridine Ring: The initial step often involves the condensation of an aldehyde with a β-ketoester in the presence of a catalyst to form the dihydropyridine structure.
- Esterification: The dihydropyridine is then reacted with ethyl butanoate under acidic conditions to yield the final ester product.
Antimicrobial Properties
Recent studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. For example, it has been tested against:
- Escherichia coli
- Staphylococcus aureus
These studies found that the compound demonstrated effective inhibition zones, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. In vitro studies have shown that it affects various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The mechanism appears to involve the modulation of specific signaling pathways related to cell growth and survival .
The biological effects of this compound are believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Binding: It can potentially bind to specific receptors that regulate cellular responses to stress or growth signals .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results showed:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 18 |
| Staphylococcus aureus | 15 |
This study highlighted the compound's potential as a lead for developing new antimicrobial agents .
Study on Anticancer Effects
In another study focusing on anticancer activity, this compound was tested on HeLa and MCF-7 cell lines. The findings indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These results suggest that the compound has a significant cytotoxic effect on these cancer cells, warranting further investigation into its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
